

Diacetonamine Hydrogen Oxalate: A Comprehensive Technical Guide on Structure and Bonding

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Compound of Interest

Compound Name: 4-Amino-4-methyl-2-pentanone
Oxalate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine, a versatile synthetic intermediate, is frequently handled and purified as its hydrogen oxalate salt. This stable, crystalline solid offers advantages in terms of handling and purity over the free base. This technical guide provides an in-depth analysis of the structure and bonding of diacetonamine hydrogen oxalate. While a definitive single-crystal X-ray diffraction study is not publicly available, this document consolidates information from spectroscopic data, computational models, and established chemical principles to elucidate the structural characteristics of this important compound. Detailed experimental protocols for its synthesis and purification are also provided, along with a summary of its key physicochemical properties.

Introduction

Diacetonamine (4-amino-4-methyl-2-pentanone) serves as a crucial building block in the synthesis of a variety of chemical entities, including hindered amine light stabilizers (HALS) and pharmaceutical compounds.^[1] Due to the inherent basicity of its amino group, diacetonamine is often converted to a salt for improved stability and ease of purification.^[1] The hydrogen oxalate salt is particularly favored due to its well-defined crystalline nature, which facilitates the

removal of impurities commonly found in diacetonamine synthesis, such as triacetonamine and triacetondiamine.^[2] This guide focuses on the molecular structure, bonding interactions, and physicochemical properties of diacetonamine hydrogen oxalate, providing a foundational understanding for professionals in chemical research and drug development.

Physicochemical Properties

A summary of the key quantitative data for diacetonamine hydrogen oxalate is presented in Table 1. The anhydrous form and the monohydrate are both documented in chemical literature.

Table 1: Quantitative Data for Diacetonamine Hydrogen Oxalate

Property	Value	Reference
Molecular Formula (Anhydrous)	$C_8H_{15}NO_5$	[3]
Molecular Weight (Anhydrous)	205.21 g/mol	[3]
Molecular Formula (Monohydrate)	$C_8H_{17}NO_6$	[4][5][6]
Molecular Weight (Monohydrate)	223.22 g/mol	[5][6]
Melting Point	126–127 °C	[2][7][8]
Typical Yield (from Mesityl Oxide)	63–70%	[8][9]

Molecular Structure and Bonding

As of the date of this publication, a detailed crystal structure of diacetonamine hydrogen oxalate determined by X-ray crystallography is not available in the public domain. However, the structure and bonding can be inferred from the known components: the diacetonammonium cation and the hydrogen oxalate anion, and by analogy to other amine oxalate salts.

The formation of diacetonamine hydrogen oxalate involves an acid-base reaction where the basic amino group of diacetonamine is protonated by one of the carboxylic acid protons of

oxalic acid. This results in an ionic bond between the positively charged diacetonammonium cation and the negatively charged hydrogen oxalate (bioxalate) anion.

Key Bonding Features:

- **Ionic Bonding:** The primary interaction is the electrostatic attraction between the diacetonammonium cation $[(\text{CH}_3)_2\text{C}(\text{NH}_3^+)\text{CH}_2\text{C}(\text{O})\text{CH}_3]$ and the hydrogen oxalate anion $[\text{HOOC-COO}^-]$.
- **Hydrogen Bonding:** Extensive hydrogen bonding is expected to be a dominant feature in the solid-state structure. The ammonium group ($-\text{NH}_3^+$) of the cation is a strong hydrogen bond donor. The hydrogen oxalate anion possesses multiple hydrogen bond acceptor sites (the oxygen atoms of the carboxylate and carboxylic acid groups) and a hydrogen bond donor site (the remaining carboxylic acid proton). These interactions are crucial for the stability of the crystal lattice. In other crystalline oxalates, extensive hydrogen-bonding networks are observed.[10]
- **Intra- and Intermolecular Interactions:** The hydrogen bonds will link the cations and anions into a three-dimensional supramolecular network. It is likely that the ammonium protons form hydrogen bonds with the oxygen atoms of the hydrogen oxalate anions. The remaining carboxylic acid proton of the hydrogen oxalate anion may form hydrogen bonds with the carboxylate end of an adjacent hydrogen oxalate anion, a feature seen in other bioxalate structures.

A proposed schematic of the ionic and hydrogen bonding interactions is depicted in the following diagram.

Caption: Ionic and hydrogen bonding in diacetonamine hydrogen oxalate.

Experimental Protocols

The synthesis and purification of diacetonamine hydrogen oxalate are well-established procedures. The most common and reliable method involves the reaction of mesityl oxide with aqueous ammonia, followed by precipitation with oxalic acid.[1][9]

Synthesis of Diacetonamine Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[\[7\]](#)

Materials:

- Mesityl oxide (200 g, ~2.0 moles)
- Aqueous ammonia (27%, 280 mL)
- Oxalic acid (dihydrate, ~230-260 g, amount to be determined by titration)
- 95% Ethanol (4 L)
- Absolute ethanol (for washing)

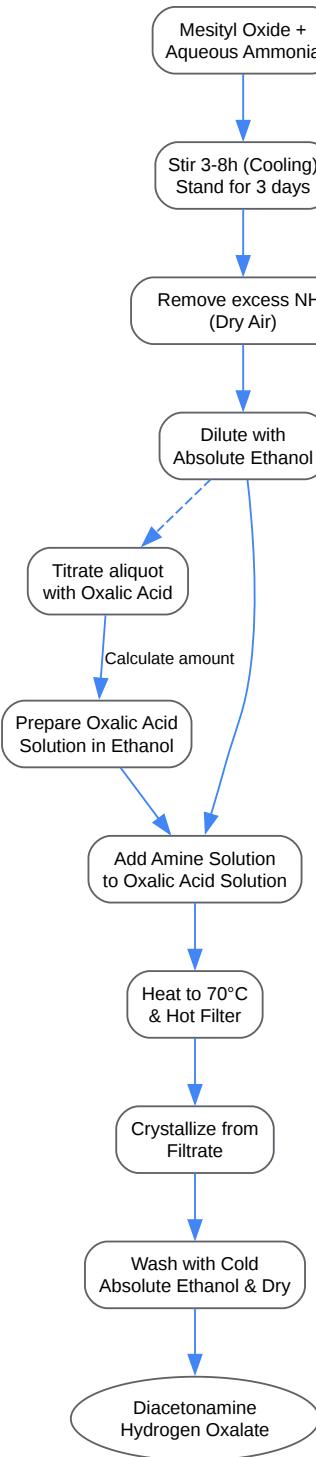
Procedure:

- Formation of Diacetonamine:
 - In a 1-liter round-bottomed flask equipped with a robust mechanical stirrer, combine 200 g of mesityl oxide and 280 mL of 27% aqueous ammonia.
 - Ensure the flask is nearly airtight around the stirrer shaft.
 - Cool the flask with running tap water to manage the exothermic reaction.
 - Stir the mixture vigorously for 3-8 hours until the solution becomes homogeneous. The reaction time can be reduced if conducted in sunlight.[\[7\]](#)
 - Stopper the flask and let it stand at room temperature for three days.[\[7\]](#)
- Isolation and Purification as the Hydrogen Oxalate Salt:
 - Remove the excess ammonia by blowing a stream of dry air through the solution.
 - Dilute the resulting amine solution with an equal volume of absolute ethanol.

- Titrate a small aliquot of this solution with a standard solution of oxalic acid using litmus as an external indicator to determine the total amount of oxalic acid needed. Note: The endpoint for litmus indicates the formation of the neutral salt; for the hydrogen oxalate salt, double the calculated amount of oxalic acid is required.[7]
- In a large evaporating dish, dissolve the calculated amount of oxalic acid (typically 230–260 g) in 4 liters of 95% ethanol.
- Slowly add the diacetonamine solution to the stirred oxalic acid solution.
- During the addition of the second half of the amine solution, cool the container to prevent the formation of the neutral oxalate salt.[2][7]
- After the addition is complete, heat the mixture on a steam bath with constant stirring until the temperature reaches 70 °C.[7][9]
- Filter the hot mixture through a pre-heated Büchner funnel.
- Allow the filtrate to crystallize in a large beaker. Crystals of diacetonamine hydrogen oxalate will separate upon cooling.
- Collect the crystals by filtration, wash them with cold absolute alcohol, and air dry.[8] A total yield of 285–320 g (63–70% of the theoretical amount) of product with a melting point of 126–127 °C is typically obtained.[7][8]

The experimental workflow is summarized in the diagram below.

Synthesis Workflow for Diacetonamine Hydrogen Oxalate

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Caption: Experimental workflow for diacetonamine hydrogen oxalate synthesis.

Spectroscopic Characterization

While detailed crystallographic data is lacking, spectroscopic methods provide valuable insights into the structure of diacetonamine hydrogen oxalate.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for both the cation and the anion. Key expected features include:
 - A broad absorption in the 3200-2800 cm^{-1} region corresponding to the N-H stretching vibrations of the ammonium group ($-\text{NH}_3^+$) and the O-H stretch of the carboxylic acid, both involved in hydrogen bonding.
 - A strong carbonyl (C=O) stretch from the ketone group of the diacetonamine moiety, typically around 1710 cm^{-1} .
 - Asymmetric and symmetric stretching vibrations of the carboxylate group (COO^-) of the hydrogen oxalate anion, expected in the regions of 1650-1580 cm^{-1} and 1400-1300 cm^{-1} , respectively.[11]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: PubChem lists the availability of a ^1H NMR spectrum for the monohydrate.[5] The spectrum would confirm the structure of the diacetonammonium cation with signals corresponding to the non-equivalent methyl and methylene protons. The acidic protons (from $-\text{NH}_3^+$ and $-\text{COOH}$) may appear as broad signals or exchange with solvent protons.
 - ^{13}C NMR: A ^{13}C NMR spectrum is also noted for the monohydrate.[5] This would show distinct signals for the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons of the cation, as well as the two non-equivalent carboxyl carbons of the hydrogen oxalate anion.

Conclusion

Diacetonamine hydrogen oxalate is a stable, crystalline salt that is crucial for the purification and handling of diacetonamine. Its structure is defined by strong ionic interactions between the diacetonammonium cation and the hydrogen oxalate anion, further stabilized by an extensive network of hydrogen bonds. Although a definitive crystal structure is not publicly available, a

combination of established chemical principles and spectroscopic data provides a robust model of its bonding characteristics. The well-documented synthesis and purification protocols make it an accessible and valuable compound for researchers in organic synthesis and drug development. Further investigation by single-crystal X-ray diffraction would be beneficial to precisely determine the bond lengths, bond angles, and the three-dimensional packing of this important chemical intermediate.

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